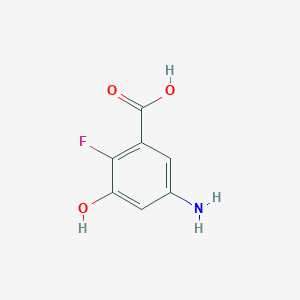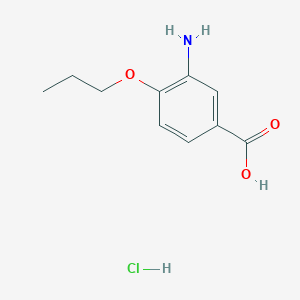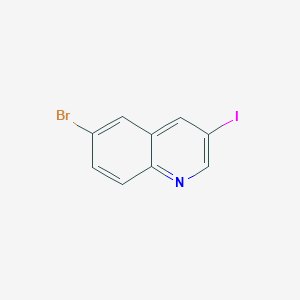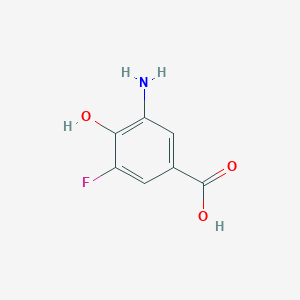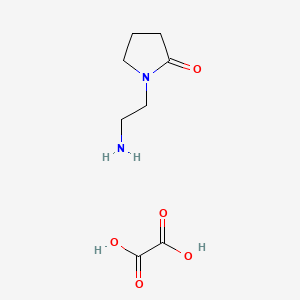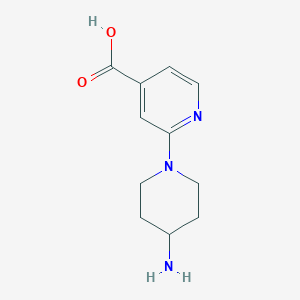
2-(4-aminopiperidin-1-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminopiperidin-1-yl)isonicotinic acid is a synthetic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound belongs to the class of pyridine carboxylic acids and has gained importance in scientific research due to its unique physical and chemical properties.
準備方法
The synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of ethanol, triethylamine, and heating at 55°C for 10 minutes to 3 hours . Industrial production methods often involve bulk custom synthesis and procurement .
化学反応の分析
2-(4-aminopiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include ethanol, triethylamine, and heating at specific temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-aminopiperidin-1-yl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential therapeutic effects, including its role in inhibiting the proliferation of cancer cells.
Medicine: It has been investigated for its potential use in drug development and as a clinical agent against various types of cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . Additionally, it can induce apoptosis in cancer cells through the mitochondrial-induced pathway, involving the release of cytochrome c and activation of caspase systems .
類似化合物との比較
2-(4-aminopiperidin-1-yl)isonicotinic acid can be compared with other similar compounds, such as:
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the amino group.
Piperidine derivatives: These compounds share the piperidine moiety and have been studied for their pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications, particularly in cancer research .
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
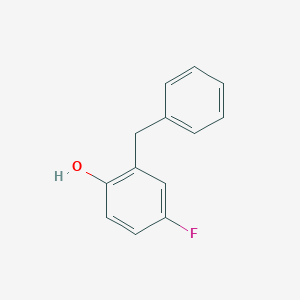

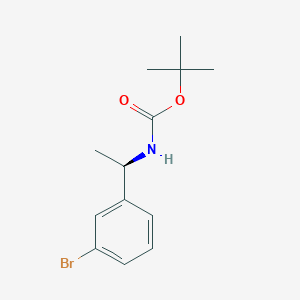
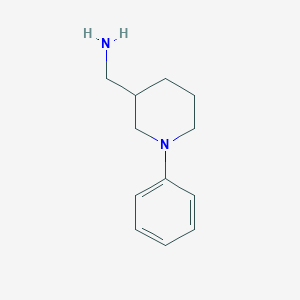

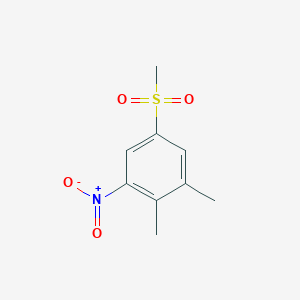
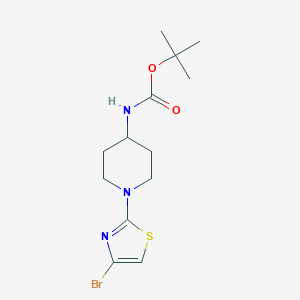
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
